4-Chloro-2-cyclopropyl-5-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-cyclopropyl-5-iodophenol is an organic compound with the molecular formula C9H8ClIO It is a phenolic compound characterized by the presence of chloro, cyclopropyl, and iodo substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-5-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-2-cyclopropylphenol with iodine in the presence of a suitable base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-cyclopropyl-5-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Various aryl and alkyl derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-cyclopropyl-5-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-cyclopropyl-5-iodophenol involves its interaction with molecular targets through its phenolic and halogen substituents. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their structure and function. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodophenol: Similar structure but lacks the chloro and cyclopropyl groups.
2-Chloro-5-iodophenol: Similar but without the cyclopropyl group.
4-Chloro-2-cyclopropylphenol: Lacks the iodine substituent.
Uniqueness
4-Chloro-2-cyclopropyl-5-iodophenol is unique due to the combination of chloro, cyclopropyl, and iodo substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H8ClIO |
---|---|
Molekulargewicht |
294.51 g/mol |
IUPAC-Name |
4-chloro-2-cyclopropyl-5-iodophenol |
InChI |
InChI=1S/C9H8ClIO/c10-7-3-6(5-1-2-5)9(12)4-8(7)11/h3-5,12H,1-2H2 |
InChI-Schlüssel |
NHRJUPBSVAKEFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(C=C2O)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.